N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo .Scientific Research Applications
Novel Synthesis Approaches and Catalytic Applications
- A study introduced a novel N-bromo sulfonamide reagent for the synthesis of complex molecules, highlighting the use of non-toxic materials and efficient reaction processes (Khazaei, Abbasi, & Moosavi-Zare, 2014).
- Research on sulfonamides with benzodioxane and acetamide moieties investigated their enzyme inhibitory potential, demonstrating the methodological advancements in synthesizing compounds with potential biological activities (Abbasi et al., 2019).
Potential Biological Activities
- A study on sulfonamides bearing the 1,4-benzodioxin ring aimed to explore their antibacterial potential and suitability as therapeutic agents for inflammatory diseases, highlighting the synthesis and characterization of new compounds (Abbasi et al., 2017).
- Another research explored the synthesis of stereodefined C-substituted morpholines and related heterocycles from α-phenylvinylsulfonium salts, indicating a route for creating molecules with specific regio- and diastereoselectivity (Matlock et al., 2015).
Chemical Properties and Synthesis Techniques
- The preparation of cyclic acetals, dithioacetals, and benzodioxepines using sulfonated charcoal as a catalyst was discussed, showcasing an efficient method for synthesizing these compounds under mild conditions (Patney, 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-4-2-5-13(10-12)17-22(18,19)14-6-7-15-16(11-14)21-9-3-8-20-15/h2,4-7,10-11,17H,3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAPOERGGHYJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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